molecular formula C9H12N2 B024567 1-METHYLINDOLIN-6-AMINE CAS No. 103796-62-9

1-METHYLINDOLIN-6-AMINE

Cat. No.: B024567
CAS No.: 103796-62-9
M. Wt: 148.2 g/mol
InChI Key: ZWXDYSNVJMNJQS-UHFFFAOYSA-N
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Description

1-Methyl-2,3-dihydro-1H-indol-6-amine is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a fused ring system consisting of a benzene ring and a pyrrole ring, with an amine group attached to the sixth position and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-2,3-dihydro-1H-indol-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Tscherniac-Einhorn reaction, which involves the reaction of indoline with 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis to yield the desired amine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,3-dihydro-1H-indol-6-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) in sulfuric acid (H2SO4).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo-indole derivatives, while substitution reactions can introduce various functional groups onto the indole ring.

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the methyl and amine groups.

    2-Methylindole: Similar structure but with a methyl group at the second position.

    3-Indoleacetic acid: An indole derivative with a carboxylic acid group at the third position.

Uniqueness: 1-Methyl-2,3-dihydro-1H-indol-6-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methyl group at the first position and an amine group at the sixth position differentiates it from other indole derivatives and influences its reactivity and interactions with biological targets .

Properties

IUPAC Name

1-methyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c1-11-5-4-7-2-3-8(10)6-9(7)11/h2-3,6H,4-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWXDYSNVJMNJQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90494712
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103796-62-9
Record name 1-Methyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90494712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-2,3-dihydro-1H-indol-6-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1-Methyl-6-nitroindoline (0.9 g) was hydrogenated at 40 psi in methanol (100 ml) containing 10% palladium on carbon (0.9 g). The reaction mixture was filtered then evaporated and the residue was purified by column chromatography on silica using hexane→50% ethyl acetate/hexane to afford the title compound (0.62 g).
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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